Liproxstatin-1

描述

Liproxstatin-1 是一种有效的铁死亡抑制剂,铁死亡是一种以脂质过氧化物和铁积累为特征的调控性细胞死亡形式。 该化合物因其在各种疾病(包括神经退行性疾病、癌症和缺血再灌注损伤)中潜在的治疗应用而引起了极大的关注 .

准备方法

合成路线和反应条件

Liproxstatin-1 可以通过多步合成方法合成,该方法涉及螺环结构的形成最后一步涉及将(3-氯苄基)氨基添加到螺环结构中 .

工业生产方法

虽然 this compound 的具体工业生产方法尚未得到广泛报道,但合成通常涉及标准有机合成技术,包括使用保护基团、选择性官能团转化和色谱等纯化方法 .

化学反应分析

反应类型

Liproxstatin-1 主要经历自由基捕获抗氧化反应。 它充当自由基清除剂,与脂质过氧自由基反应,以防止脂质过氧化 .

常用试剂和条件

This compound 合成中常用的试剂包括喹喔啉衍生物、哌啶和(3-氯苄基)胺。 反应通常在受控条件下进行,例如特定的温度和溶剂,以确保获得所需的产物 .

形成的主要产物

科学研究应用

Neuroprotective Effects

Cognitive Impairment and Inflammation

Liproxstatin-1 has been shown to ameliorate cognitive deficits in models of inflammation-induced cognitive impairment. In a study involving lipopolysaccharide (LPS)-induced cognitive decline in mice, administration of this compound resulted in reduced microglial activation and decreased levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This treatment also alleviated oxidative stress markers and improved mitochondrial function in hippocampal neurons, suggesting a protective role against neurodegeneration linked to ferroptosis .

Chronic Pain Management

Research indicates that this compound can alleviate chronic inflammatory pain by inhibiting ferroptosis within the spinal cord. In a rodent model, intrathecal delivery of this compound reversed biochemical changes associated with ferroptosis, leading to significant reductions in mechanical and thermal hypersensitivity . This highlights its potential as a therapeutic agent for managing pain conditions linked to neuroinflammation.

Renal Protection

Acute Kidney Injury

this compound has demonstrated protective effects against ischemia/reperfusion-induced acute kidney injury (AKI). In experimental models, it significantly reduced cell death and lipid peroxidation in renal tubular cells, thereby preserving kidney function . The compound's ability to inhibit ferroptosis through modulation of key regulatory proteins like EGR1 further emphasizes its therapeutic potential in renal diseases.

Renal Fibrosis

In studies focusing on unilateral ureteral obstruction-induced renal fibrosis, this compound was effective in mitigating pathological changes associated with fibrosis. It inhibited ferroptosis in renal tubular epithelial cells, reduced iron deposition, and prevented the downregulation of glutathione peroxidase 4 (GPX4), a crucial enzyme for cellular antioxidant defense . These findings suggest that this compound may offer a novel approach to treating chronic kidney diseases characterized by fibrotic processes.

Cancer Therapeutics

Leukemia Treatment

Recent investigations into the effects of this compound on leukemia cells revealed its capacity to induce cell cycle arrest and apoptosis in K562 cells, a model for chronic myeloid leukemia. The compound triggered caspase-dependent pathways leading to secondary pyroptosis, indicating its potential as an anti-leukemic agent . This dual mechanism of action—inducing apoptosis while also promoting inflammatory cell death—positions this compound as a promising candidate for cancer therapies.

Summary of Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用机制

Liproxstatin-1 通过其自由基捕获抗氧化活性抑制铁死亡来发挥其作用。它清除脂质过氧自由基,防止脂质过氧化物的积累和随后的细胞死亡。 该化合物还与谷胱甘肽过氧化物酶 4 等关键分子靶标相互作用,以增强其保护作用 .

相似化合物的比较

Liproxstatin-1 通常与其他铁死亡抑制剂(如铁抑制素-1 和去铁胺)进行比较。 虽然这三种化合物都抑制铁死亡,但 this compound 在其螺环结构和强大的自由基捕获抗氧化活性方面是独一无二的 . 这使得它在预防脂质过氧化和保护细胞免受铁死亡诱导的损伤方面特别有效。

类似化合物

铁抑制素-1: 另一种具有不同化学结构但作用机制类似的强效铁死亡抑制剂.

生物活性

Liproxstatin-1 (Lip-1) is a potent small molecule recognized for its ability to inhibit ferroptosis, a form of regulated cell death associated with iron-dependent lipid peroxidation. This compound has garnered attention for its diverse biological activities, particularly in the context of cancer, neurodegenerative diseases, and inflammatory conditions. The following sections provide a detailed overview of its biological activity, supported by data tables and relevant case studies.

This compound primarily functions as a ferroptosis inhibitor by preventing the accumulation of lipid hydroperoxides, which are toxic byproducts of lipid peroxidation. It achieves this through radical-trapping antioxidant mechanisms, effectively subverting oxidative stress pathways that lead to cell death .

Key Mechanisms:

- Inhibition of Lipid Peroxidation : this compound has demonstrated superior efficacy in inhibiting lipid peroxidation compared to other ferroptosis inhibitors like ferrostatin-1 .

- Cell Cycle Arrest and Apoptosis : In K562 leukemia cells, Lip-1 induces G1 phase cell cycle arrest and apoptosis through upregulation of p21^WAF1/CIP1 and activation of caspase-3 pathways .

- Induction of Pyroptosis : High concentrations of this compound have been associated with pyroptotic cell death characterized by swelling and membrane rupture, alongside increased expression of cleaved GSDME (Gasdermin E) .

1. Anticancer Properties

This compound has shown promising anticancer effects in various studies:

- Leukemia Cells : It inhibited proliferation in K562 leukemia cells in a dose-dependent manner and induced apoptosis via intrinsic and extrinsic pathways .

| Treatment | Cell Viability (%) | Apoptotic Markers |

|---|---|---|

| Control | 100 | - |

| Lip-1 (10 µM) | 65 | ↑ BAX, ↑ TNF-α |

| Lip-1 (20 µM) | 30 | ↑ Cleaved Caspase-3 |

2. Neuroprotective Effects

In models of neurodegeneration:

- MPTP-Induced Neurotoxicity : this compound significantly attenuates neurotoxicity in MPTP mouse models, suggesting its potential in treating Parkinson's disease .

| Treatment | Neurotoxicity Score | Mitochondrial Integrity |

|---|---|---|

| Control | 80 | Normal |

| Lip-1 | 30 | Preserved |

3. Anti-inflammatory Effects

This compound has been effective in reducing inflammation:

- Chronic Pain Models : In rodent models subjected to complete Freund's adjuvant (CFA), intrathecal administration of this compound reduced hyperalgesia and improved pain thresholds compared to vehicle controls .

| Group | PMWT (g) | PTWL (s) |

|---|---|---|

| CFA-Veh | 5.0 | 6.0 |

| CFA-Lip | 15.0 | 12.0 |

| CFA-Mino | 14.5 | 11.5 |

Study on Cognitive Impairment

A study investigated the effects of this compound on cognitive deficits induced by lipopolysaccharide (LPS) in mice. The results indicated that treatment with Lip-1 improved memory performance in the Morris Water Maze test and reduced markers of neuroinflammation .

Study on Renal Protection

This compound has also been shown to protect renal proximal tubule cells from oxidative injury induced by RSL3, demonstrating its potential for preventing acute renal failure .

属性

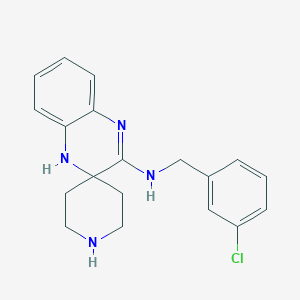

IUPAC Name |

N-[(3-chlorophenyl)methyl]spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4/c20-15-5-3-4-14(12-15)13-22-18-19(8-10-21-11-9-19)24-17-7-2-1-6-16(17)23-18/h1-7,12,21,24H,8-11,13H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFQFNOUYXZVPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=NCC3=CC(=CC=C3)Cl)NC4=CC=CC=C4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Liproxstatin-1 inhibit ferroptosis?

A1: this compound acts as a radical-trapping antioxidant (RTA), effectively scavenging lipid peroxyl radicals and halting the propagation of lipid peroxidation. [] This ability to suppress lipid peroxidation, a hallmark of ferroptosis, is key to its cytoprotective activity. []

Q2: Is this compound's antioxidant activity related to its potency as a lipoxygenase inhibitor?

A2: Studies suggest that Lip-1's primary mode of action is not through lipoxygenase inhibition. Research indicates that Lip-1 does not inhibit human 15-lipoxygenase-1 (15-LOX-1) at concentrations where it effectively inhibits ferroptosis, unlike known 15-LOX-1 inhibitors like PD146176. []

Q3: Does this compound influence glutathione peroxidase 4 (GPx4) activity?

A3: While Lip-1 itself doesn't directly enhance GPx4 activity, it can prevent the downregulation of GPx4 induced by certain conditions. For example, in an ischemic stroke model, Lip-1 attenuated the decrease in GPx4 protein expression caused by middle cerebral artery occlusion (MCAO). [] This protective effect on GPx4, a key enzyme in the detoxification of lipid hydroperoxides, contributes to its anti-ferroptotic activity.

Q4: Does this compound affect iron metabolism?

A4: this compound has been shown to indirectly influence iron metabolism. In a study on aortic dissection, Lip-1 prevented the downregulation of key ferroptosis regulatory proteins, including SLC7A11 (a component of the cystine/glutamate antiporter system xC-) and FSP1 (ferroptosis suppressor protein 1), which are involved in maintaining cellular redox balance and iron homeostasis. []

Q5: What is the molecular formula and weight of this compound?

A5: While the provided research papers do not explicitly mention the molecular formula and weight of Lip-1, it can be found in chemical databases like PubChem. The molecular formula of Lip-1 is C18H21N3OS, and its molecular weight is 327.45 g/mol.

Q6: Is there any spectroscopic data available for this compound?

A6: The provided research papers primarily focus on the biological activity of Lip-1 and do not include detailed spectroscopic data. Information on its spectral properties (NMR, IR, etc.) would be found in dedicated chemical characterization studies or databases.

Q7: What is known about the material compatibility and stability of this compound?

A7: The provided research articles mainly focus on the biological effects of Lip-1 and do not delve into its material compatibility or stability under various conditions (temperature, pH, light exposure, etc.). Such information is crucial for developing stable formulations and would be explored in pharmaceutical development studies.

Q8: Does this compound possess any catalytic properties?

A8: this compound's primary mechanism of action is its radical-trapping antioxidant activity, not direct catalysis. [] It functions by scavenging lipid peroxyl radicals rather than catalyzing chemical reactions.

Q9: Have any computational studies been conducted on this compound?

A9: Yes, computational methods have been used to investigate the mechanism of Lip-1. A study employing molecular simulations, density functional theory (DFT), and variational transition-state theory provided theoretical insights into how Lip-1 inactivates lipid peroxide radicals. [] These calculations supported the role of the aromatic amine site (1'-NH) in Lip-1's radical-trapping activity.

Q10: How do structural modifications affect the activity of this compound?

A10: Computational studies on Lip-1 and related compounds have revealed key structural features contributing to its potency. The presence of a benzene ring and higher HOMO (Highest Occupied Molecular Orbital) energy enhance its lipid radical scavenging activity. [] Modifications that affect these features would likely alter its potency as a ferroptosis inhibitor.

Q11: What are the SHE (Safety, Health, and Environment) regulations surrounding this compound?

A11: The provided research primarily focuses on the biological activity and mechanism of Lip-1. As a research compound, detailed SHE regulations, compliance measures, and risk minimization strategies would be addressed as part of its development for clinical use.

Q12: What is known about the pharmacokinetics of this compound (absorption, distribution, metabolism, excretion)?

A12: While the provided research focuses on the in vitro and in vivo effects of Lip-1, detailed pharmacokinetic studies investigating its absorption, distribution, metabolism, and excretion (ADME) are not included. These studies are crucial for understanding its behavior in vivo and would be part of its preclinical development.

Q13: What is the relationship between this compound's pharmacokinetic properties and its pharmacodynamics (in vivo activity and efficacy)?

A13: The relationship between Lip-1's PK and PD properties requires further investigation. Understanding how its absorption, distribution, metabolism, and excretion influence its in vivo activity and efficacy is crucial for determining its therapeutic potential.

Q14: What cell-based assays have been used to study this compound's activity?

A14: this compound's activity has been extensively studied in various cell lines. Researchers have used cell viability assays, such as the CCK8 assay and lactate dehydrogenase release assays, to assess its cytoprotective effects against ferroptosis-inducing agents. [, , , , ]

Q15: What animal models have been employed to investigate this compound's therapeutic potential?

A15: this compound has shown promise in several animal models of disease. Studies have utilized mouse models of spinal cord injury, [, ] stroke, [] traumatic brain injury, [] abdominal aortic aneurysm formation, [] and acute kidney injury [] to demonstrate its therapeutic potential by inhibiting ferroptosis.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。